

Application Note: Sulfo-Cy5.5 Azide Protein Labeling via Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sulfo-Cy5.5 Azide	
Cat. No.:	B1433221	Get Quote

Audience: Researchers, scientists, and drug development professionals.

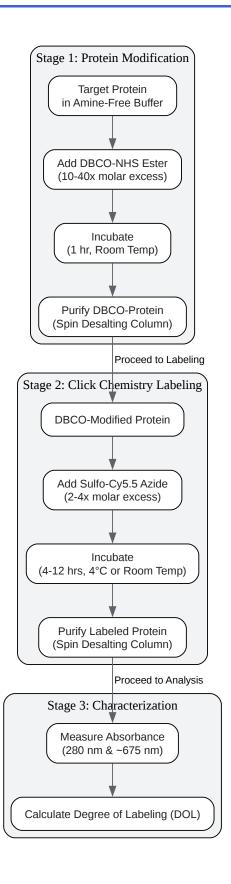
Introduction

Sulfo-Cy5.5 is a water-soluble, near-infrared (NIR) fluorescent dye widely used for labeling biological molecules.[1][2] Its fluorescence in the NIR spectrum (~700 nm) is advantageous due to reduced autofluorescence from biological samples, enabling high signal-to-noise ratios in applications like in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2]

This application note details a robust protocol for labeling proteins with **Sulfo-Cy5.5 Azide**. The labeling strategy is based on a two-step "tag-and-modify" approach utilizing bioorthogonal chemistry.[3] **Sulfo-Cy5.5 Azide** does not react directly with native proteins. Instead, the target protein must first be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). This is typically achieved by reacting the protein's primary amines (e.g., lysine residues) with a DBCO-NHS ester. The DBCO-modified protein is then specifically and efficiently labeled with **Sulfo-Cy5.5 Azide** via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This catalyst-free reaction is highly efficient under physiological conditions and offers excellent specificity, making it ideal for conjugating sensitive biomolecules.

Quantitative Data Summary

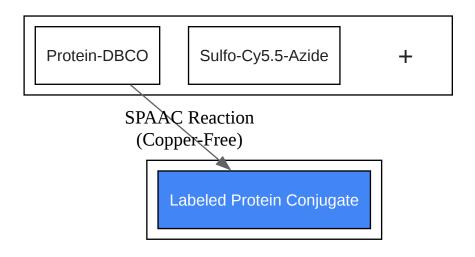
The spectral properties of Sulfo-Cy5.5 make it suitable for detection with instruments equipped with 633 nm or 647 nm laser lines.



Property	Value	Reference
Excitation Maximum (λex)	~673-678 nm	
Emission Maximum (λem)	~694-707 nm	_
Molar Extinction Coefficient (ε)	~190,000 - 250,000 M ⁻¹ cm ⁻¹	-
Recommended Laser Line	633 nm or 647 nm	-
Reactive Group	Azide (-N₃)	-
Partner Group	Strained Alkyne (e.g., DBCO, BCN)	-

Experimental Workflow and Chemistry

The overall process involves modifying the protein with a DBCO handle, purifying the modified protein, and then reacting it with the **Sulfo-Cy5.5 Azide** dye.



Click to download full resolution via product page

Caption: Overall workflow for protein labeling with Sulfo-Cy5.5 Azide.

The core of the labeling process is the SPAAC reaction, a type of [3+2] cycloaddition that forms a stable triazole linkage.

Click to download full resolution via product page

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Experimental Protocols

This protocol is divided into four main parts: protein preparation, modification with DBCO, labeling with **Sulfo-Cy5.5 Azide**, and characterization of the final conjugate.

Required Materials

- Protein: Target protein (>2 mg/mL) in an amine-free buffer (e.g., PBS, HEPES). Buffers
 containing primary amines like Tris or glycine are not compatible with NHS-ester chemistry.
- · Reagents:
 - DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
 - Sulfo-Cy5.5 Azide
 - Anhydrous dimethyl sulfoxide (DMSO)
 - Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
- Equipment:
 - Spin desalting columns (or other size-exclusion chromatography system)
 - UV-Vis Spectrophotometer
 - Microcentrifuge
 - Pipettes and reaction tubes

Protocol Part 1: Protein Modification with DBCO

This step introduces the DBCO reactive group onto the protein by targeting primary amines.

- Prepare Protein Sample:
 - Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of
 2-10 mg/mL. If necessary, perform a buffer exchange using a spin desalting column.
 - Avoid buffers containing sodium azide, as it can react with the DBCO group.
- Prepare DBCO-NHS Ester Stock Solution:
 - Immediately before use, prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.
- Conjugation Reaction:
 - Calculate the volume of DBCO-NHS ester stock solution needed for a 10- to 40-fold molar excess relative to the protein. For antibodies (MW ~150 kDa), a 15-fold excess is a good starting point.
 - Add the calculated volume of the DBCO-NHS ester stock solution to the protein solution.
 The final concentration of DMSO should ideally be below 20% to avoid protein denaturation.
 - Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

- Purification of DBCO-Modified Protein:
 - Remove the excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with PBS (pH 7.4). Follow the manufacturer's instructions for the column.
 - The purified DBCO-modified protein is now ready for the click reaction. It can be used immediately or stored at -20°C.

Protocol Part 2: Labeling with Sulfo-Cy5.5 Azide

This step conjugates the azide-containing dye to the DBCO-modified protein.

- Prepare Sulfo-Cy5.5 Azide Stock Solution:
 - Prepare a 10 mM stock solution of Sulfo-Cy5.5 Azide in anhydrous DMSO or water. Store protected from light.
- Click Chemistry Reaction:
 - To the purified DBCO-modified protein solution, add a 2- to 4-fold molar excess of the Sulfo-Cy5.5 Azide stock solution.
 - Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light. The reaction is efficient at physiological pH and temperature.
- Purification of Labeled Protein:
 - Remove the excess, unreacted Sulfo-Cy5.5 Azide using a spin desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
 - Collect the purified, fluorescently labeled protein conjugate.

Protocol Part 3: Characterization and Storage

It is highly recommended to determine the Degree of Labeling (DOL) to ensure consistency between batches.

• Measure Absorbance:

- Using a UV-Vis spectrophotometer, measure the absorbance of the purified protein conjugate at 280 nm (for protein) and at the absorbance maximum of Sulfo-Cy5.5 (~675 nm).
- The sample may need to be diluted to ensure the absorbance values are within the linear range of the instrument (typically < 2.0). Record the dilution factor.
- Calculate Degree of Labeling (DOL):
 - The DOL is the molar ratio of dye to protein. It can be calculated using the following formulas based on the Beer-Lambert law.
 - Step A: Calculate Protein Concentration
 - A correction factor (CF) is needed because the dye also absorbs light at 280 nm. CF =
 (A₂₈₀ of free dye) / (A_{max} of free dye). For Cy5.5 dyes, this is often ~0.05.
 - Protein Conc. (M) = [A₂₈₀ (A dye max × CF)] / ε protein × Dilution Factor
 - Where ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
 - Step B: Calculate Dye Concentration
 - Dye Conc. (M) = A dye max / ε dye × Dilution Factor
 - Where ε dye is the molar extinction coefficient of Sulfo-Cy5.5 (~190,000 M⁻¹cm⁻¹).
 - Step C: Calculate DOL
 - DOL = Dye Conc. (M) / Protein Conc. (M)
 - An ideal DOL for antibodies is typically between 2 and 10. A DOL below 0.5 may result in a low signal, while a DOL greater than 10 can lead to fluorescence quenching and affect protein function.
- Storage:

 Store the final labeled protein conjugate in a suitable buffer at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Protect from light.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Note: Sulfo-Cy5.5 Azide Protein Labeling via Copper-Free Click Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1433221#sulfo-cy5-5-azide-protein-labeling-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com